molecular formula C13H20N4S B11850359 4-(Octylthio)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 5470-56-4

4-(Octylthio)-1H-pyrazolo[3,4-d]pyrimidine

Katalognummer: B11850359
CAS-Nummer: 5470-56-4
Molekulargewicht: 264.39 g/mol
InChI-Schlüssel: QOVDJFCBNJPPMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Octylthio)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the octylthio group enhances the lipophilicity of the molecule, which can influence its biological activity and pharmacokinetic properties.

Vorbereitungsmethoden

The synthesis of 4-(Octylthio)-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloropyrazolo[3,4-d]pyrimidine with octanethiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process .

Analyse Chemischer Reaktionen

4-(Octylthio)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used, but can include sulfoxides, sulfones, and various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 4-(Octylthio)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to a reduction in cell proliferation and induction of apoptosis in cancer cells. The exact pathways involved may vary depending on the specific target and cellular context .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 4-(Octylthio)-1H-pyrazolo[3,4-d]pyrimidine include other pyrazolo[3,4-d]pyrimidine derivatives such as:

  • 4-Chloropyrazolo[3,4-d]pyrimidine
  • 4-Methylthio-pyrazolo[3,4-d]pyrimidine
  • 4-Phenylthio-pyrazolo[3,4-d]pyrimidine

These compounds share a similar core structure but differ in the substituents attached to the pyrazolo[3,4-d]pyrimidine ring. The presence of the octylthio group in this compound imparts unique properties, such as increased lipophilicity, which can influence its biological activity and pharmacokinetic profile .

Eigenschaften

CAS-Nummer

5470-56-4

Molekularformel

C13H20N4S

Molekulargewicht

264.39 g/mol

IUPAC-Name

4-octylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C13H20N4S/c1-2-3-4-5-6-7-8-18-13-11-9-16-17-12(11)14-10-15-13/h9-10H,2-8H2,1H3,(H,14,15,16,17)

InChI-Schlüssel

QOVDJFCBNJPPMC-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCSC1=NC=NC2=C1C=NN2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.